Propan-2-yl 2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate
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Overview
Description
Propan-2-yl 2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyridine core fused with a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-ethylimidazo[1,2-a]pyridine with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Propan-2-yl 2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability and conductivity.
Mechanism of Action
The mechanism of action of Propan-2-yl 2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application, but common targets include enzymes involved in inflammatory processes and receptors in the central nervous system.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound, known for its broad range of biological activities.
Imidazo[1,2-a]pyrimidine: Another heterocyclic compound with similar structural features and applications.
Imidazo[1,2-a]pyrazine: Known for its use in medicinal chemistry and material science.
Uniqueness
Propan-2-yl 2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable tool in various research and industrial applications.
Biological Activity
Propan-2-yl 2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate (CAS Number: 2060020-87-1) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered interest due to its diverse biological activities and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Property | Value |
---|---|
Molecular Formula | C13H20N2O2 |
Molecular Weight | 236.31 g/mol |
IUPAC Name | Propan-2-yl 2-ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate |
InChI Key | UJPGJFAYGSHACP-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Its mechanism involves binding to specific enzymes and receptors, modulating their activity and influencing several biological pathways. This compound has shown promise in anti-inflammatory and analgesic effects by targeting inflammatory mediators.
Biological Activities
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit a wide range of biological activities:
1. Antimicrobial Activity
Imidazo[1,2-a]pyridine compounds have demonstrated significant antimicrobial properties. Studies have shown that derivatives can inhibit the growth of various bacterial strains and fungi.
2. Anticancer Properties
this compound has been investigated for its anticancer potential. It exhibits cytotoxic effects on cancer cell lines such as MCF7 (breast cancer) and H460 (lung cancer). The compound's structure allows it to interfere with cancer cell proliferation and induce apoptosis.
3. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. It modulates the production of pro-inflammatory cytokines and inhibits pathways involved in inflammation.
Case Studies
Several studies have highlighted the biological activity of this compound:
Study 1: Anticancer Activity
A study published in PubMed analyzed various imidazo[1,2-a]pyridine derivatives for their anticancer effects. Results indicated that this compound exhibited an IC50 value of approximately 12 µM against MCF7 cells .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of imidazo[1,2-a]pyridine derivatives. The results demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL .
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Modifications at specific positions on the imidazo ring can enhance or reduce its potency against various targets. For instance:
Modification | Effect on Activity |
---|---|
Alkyl substitution at position 2 | Increased anticancer activity |
Hydroxyl group addition at position 3 | Enhanced anti-inflammatory effects |
Properties
Molecular Formula |
C13H20N2O2 |
---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
propan-2-yl 2-ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C13H20N2O2/c1-4-10-12(13(16)17-9(2)3)15-8-6-5-7-11(15)14-10/h9H,4-8H2,1-3H3 |
InChI Key |
UJPGJFAYGSHACP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N2CCCCC2=N1)C(=O)OC(C)C |
Origin of Product |
United States |
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